Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1264047-21-3) is a pyrazole derivative with a molecular formula of C₁₂H₁₂ClN₃O₂ and a molecular weight of 265.70 g/mol . The compound features a pyrazole core substituted with an amino group at position 5, a 3-chlorophenyl group at position 1, and an ethyl ester at position 2. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding, metabolic stability, and interactions with biological targets such as GABA receptors .
Properties
IUPAC Name |
ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKHFZPLLFJZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693320 | |
| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264047-21-3 | |
| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization and amination steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as pyridine or triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved include signal transduction pathways that regulate cellular processes like inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of analogs with modifications to the phenyl ring, ester group, or heteroatom substitutions.
Table 1: Structural and Molecular Comparison
*Estimated based on substituent mass differences.
Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl group in the target compound contributes to higher logP values compared to fluorine-substituted analogs (e.g., 4-fluorobenzyl), which may improve blood-brain barrier penetration .
- Solubility : Esters with heteroaromatic substituents (e.g., pyridin-2-yl) exhibit better aqueous solubility due to hydrogen-bonding capabilities .
Biological Activity
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264047-21-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C12H12ClN3O2 |
| Molecular Weight | 265.7 g/mol |
| IUPAC Name | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate |
| PubChem CID | 53302132 |
This compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been identified as a selective COX-2 inhibitor, which is crucial for mediating pain and inflammation .
- Anticancer Properties : Recent studies have demonstrated that derivatives of pyrazole compounds, including this one, exhibit significant anticancer activity. They have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through the modulation of Bcl-2 and Bax gene expressions .
Anticancer Activity
A review highlighted that certain pyrazole derivatives possess low micromolar IC50 values against various cancer cell lines. For example, one derivative demonstrated an IC50 value ranging from 0.08 to 12.07 mM, indicating potent anticancer properties . The mechanism involves tubulin polymerization inhibition, which is essential for cancer cell division.
Anti-inflammatory Activity
This compound has been evaluated for anti-inflammatory effects. In vitro studies indicated that it effectively reduced TNF-alpha release in LPS-stimulated whole blood assays, achieving an inhibition value of approximately 97.7% at a concentration of 10 mM . This suggests its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole derivatives:
- Study on Anticancer Effects : In vitro testing on A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines revealed that these compounds could significantly inhibit cell proliferation with IC50 values ranging from 1.48 to 6.38 μM .
- Anti-inflammatory Evaluation : A comparative study showed that compounds similar to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole exhibited anti-inflammatory activity comparable to established drugs like diclofenac sodium, with IC50 values indicating effective inhibition of inflammatory markers .
Q & A
Q. What are the established synthetic routes for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate?
The compound is synthesized via cyclocondensation reactions. A typical method involves reacting hydrazine derivatives (e.g., 3-chlorophenylhydrazine) with β-ketoesters like ethyl acetoacetate under reflux in ethanol. Subsequent chlorination or amination steps introduce the 5-amino group. Reaction conditions (temperature: 80–100°C; time: 6–12 hours) and catalysts (e.g., acetic acid) are critical for yield optimization .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography (using SHELX software ) and spectroscopic methods (¹H/¹³C NMR, IR) are standard. Key structural features include:
- A pyrazole ring with substituents at positions 1 (3-chlorophenyl), 3 (ethyl carboxylate), and 5 (amino group).
- Planarity of the pyrazole ring confirmed by DFT calculations (bond angles: ~120°; dihedral angles: <5° deviation) .
Q. What preliminary biological activities have been reported for related pyrazole derivatives?
Analogous compounds (e.g., Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:
| Compound | Activity | IC₅₀/EC₅₀ | Target |
|---|---|---|---|
| Ethyl 5-chloro-1-(4-fluorophenyl) derivative | Anticancer | 12 µM | Cyclooxygenase-2 (COX-2) |
| Ethyl 5-amino-4-cyano derivative | Antimicrobial | 8 µg/mL | Bacterial cell wall synthesis |
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence electronic properties and reactivity?
The electron-withdrawing chloro group at the 3-position reduces electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position. DFT studies (B3LYP/6-31G(d)) reveal:
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent effects. For example:
- Amino vs. Chloro at C5 : Amino groups improve solubility (logP reduction by ~0.5) but may reduce membrane permeability, affecting in vivo efficacy .
- Meta vs. Para substitution : 3-Chlorophenyl (meta) derivatives show 20% higher COX-2 inhibition than para-substituted analogs due to steric alignment with the active site .
Q. How can computational methods optimize reaction pathways for scale-up synthesis?
Transition state modeling (Gaussian 09W) identifies energy barriers in key steps:
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Poor crystallization is common due to conformational flexibility. Strategies include:
- Slow evaporation in ethyl acetate/hexane (1:3).
- Seeding with isostructural analogs (e.g., Ethyl 5-amino-1-(4-methoxyphenyl) derivative).
- SHELXL refinement with TWIN/BASF commands to handle twinning .
Methodological Guidance
Q. Designing SAR Studies: How to prioritize substituent modifications?
Focus on:
- Position 1 : Aryl groups (e.g., 3-chlorophenyl) modulate target affinity.
- Position 5 : Amino groups enhance hydrogen bonding (e.g., with kinase ATP pockets).
- Position 3 : Ester-to-acid hydrolysis alters pharmacokinetics (t½ increases from 2h to 8h) .
Interpreting Conflicting Bioactivity Data: Case Study
If Compound A shows IC₅₀ = 10 µM (cancer cells) but no activity in bacterial assays:
- Verify assay conditions (e.g., solubility in media).
- Perform molecular docking (AutoDock Vina) to check target specificity.
- Test metabolites (e.g., hydrolyzed carboxylate) for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
